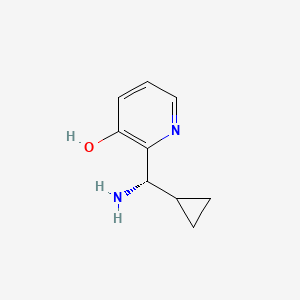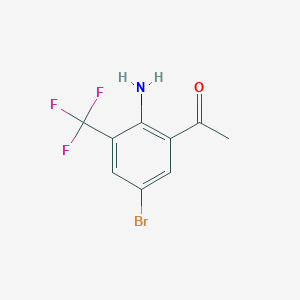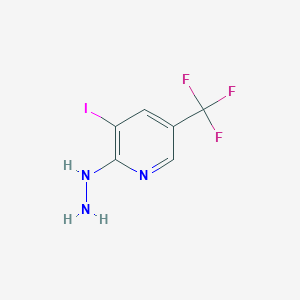
4-Fluoro-N-(1-oxopropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(1-oxopropan-2-yl)benzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields due to their diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with an appropriate amine under controlled conditions. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, often involves large-scale condensation reactions. These reactions are typically carried out at elevated temperatures and may use various catalysts to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
4-Fluoro-N-(1-oxopropan-2-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Fluoro-N-(1-oxopropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Fluoro-N-indan-2-yl benzamide: This compound is similar in structure and is used as a pharmaceutical agent.
4-Bromo-2-fluoro-N-methylbenzamide: Another benzamide derivative with similar chemical properties.
Uniqueness
4-Fluoro-N-(1-oxopropan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
4-fluoro-N-(1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H10FNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-7H,1H3,(H,12,14) |
InChIキー |
LOHCPSHSSKGUBM-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)NC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



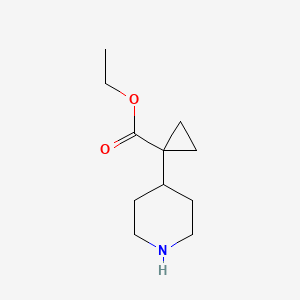
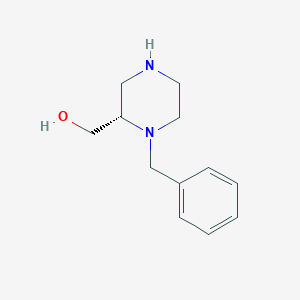
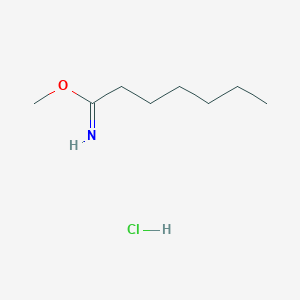
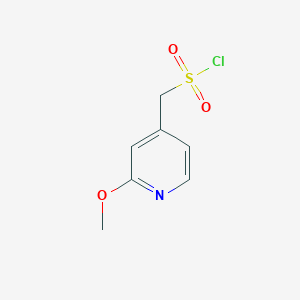
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)


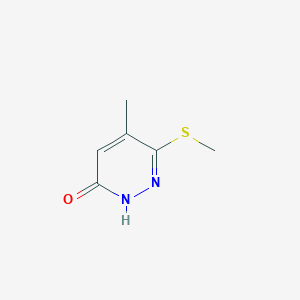

![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
